molecular formula C6H4FNO2 B1202661 5-Fluoronicotinic acid CAS No. 402-66-4

5-Fluoronicotinic acid

Cat. No. B1202661
CAS RN: 402-66-4
M. Wt: 141.1 g/mol
InChI Key: BXZSBDDOYIWMGC-UHFFFAOYSA-N
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Description

5-Fluoronicotinic acid is a chemical compound that has been explored for its diverse applications in the field of organic chemistry and materials science. Its molecular structure and properties enable it to serve as a precursor or building block for various chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest due to their potential applications. A notable method involves the facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, which does not require azeotropic drying of fluorine-18, presenting an efficient approach with over 75% conversion observed in just 5 minutes (Basuli et al., 2016). Another practical synthesis method described involves a palladium-catalyzed cyanation/reduction sequence for producing a key pharmaceutical intermediate (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound and its coordination compounds have been extensively studied, revealing a variety of structural configurations when combined with different metals. These structures range from intricate 3D metal–organic frameworks (MOFs) to simpler monomeric forms, demonstrating the versatility of this compound in forming topologically diverse networks (Cui et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of coordination compounds with interesting properties. For instance, its reaction with transition metals has been shown to yield compounds with potential applications in magnetism and luminescence (Cui et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in material science. The luminescence properties of lanthanide(III) compounds derived from this compound, for example, have been investigated, highlighting their potential as luminescent materials (Cui et al., 2016).

Scientific Research Applications

  • Alkaloid Formation in Plants : 5-Fluoronicotinic acid was found to be involved in the formation of 5-fluoronicotine in Nicotiana tabacum plants. This indicates its role in the biosynthesis of specific alkaloids when introduced into plant systems (Leete, Bodem, & Manuel, 1971).

  • Bacterial Inhibition : Streightoff (1963) discovered that this compound and its analogues can inhibit various bacteria, including Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum. This suggests its potential use as an antibacterial agent (Streightoff, 1963).

  • Chemical Analysis : The paper by Hu Bao-xiang (2005) focuses on the separation and determination of this compound and its esters, indicating its importance in analytical chemistry for precise measurement and separation techniques (Hu Bao-xiang, 2005).

  • Medical Application : A study by Rowe et al. (1973) explored the use of a nicotinic-acid analogue metabolised as this compound for lowering plasma-free-fatty-acids in cases of acute myocardial infarction, indicating its potential therapeutic application in cardiovascular conditions (Rowe, Dolder, Kirby, & Oliver, 1973).

  • Synthesis of Derivatives : Zhou Yan-feng (2007) described the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate from 2,6-dichloro-5-fluoronicotinic acid, highlighting the compound's role in the synthesis of other chemical derivatives (Zhou Yan-feng, 2007).

  • Pharmaceutical Intermediate Synthesis : Wang et al. (2006) presented a practical synthesis method for a key pharmaceutical intermediate involving this compound, demonstrating its importance in the pharmaceutical industry (Wang et al., 2006).

  • Cancer Treatment : Longley, Harkin, & Johnston (2003) discussed 5-Fluorouracil, which is structurally related to this compound, and its mechanisms of action in cancer treatment. This indicates potential research interest in structurally similar compounds like this compound for oncological applications (Longley, Harkin, & Johnston, 2003).

Safety and Hazards

5-Fluoronicotinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

5-Fluoronicotinic acid is a versatile building block in the generation of topologically diverse metal–organic and supramolecular networks . It can be used to prepare pesticides, daily chemicals, and animal husbandry food additives . In organic synthesis and transformation, the carboxyl group in the structure can be reduced to a hydroxyl group by lithium tetrahydroaluminum, and the carboxyl group can also be converted into an ester group or amide group .

Mechanism of Action

Target of Action

5-Fluoronicotinic acid, like its related compound 5-fluorouracil (5-FU), primarily targets cancer cells . The primary targets are the enzymes involved in the synthesis and metabolism of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

This compound, similar to 5-FU, works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Non-coding RNAs play a central role in modulating these pathways, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

5-FU is rapidly and completely absorbed after oral administration, and it is metabolized to its active form in the liver and tumor tissues . The pharmacokinetics of this compound might be similar, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. By interfering with the synthesis of DNA and RNA and affecting various cellular pathways, the compound induces cell death and prevents the proliferation of cancer cells .

Action Environment

The action of this compound, like that of 5-FU, can be influenced by various environmental factors. For instance, the expression levels of certain enzymes and non-coding RNAs can affect the response of cells to the compound . Moreover, the compound’s action can be influenced by the tumor microenvironment, including factors such as blood flow and tumor size .

properties

IUPAC Name

5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSBDDOYIWMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193200
Record name 5-Fluoro-3-pyridinecarboxylic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402-66-4
Record name 5-Fluoronicotinic acid
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Record name 5-Fluoro-3-pyridinecarboxylic acid
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Record name 5-Fluoro-3-pyridinecarboxylic acid
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Record name 5-Fluoronicotinic Acid
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Record name 5-Fluoronicotinic acid
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Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid (3.00 g, 0.0143 mol), anhydrous sodium acetate (3.516 g, 0.0429 mol), and 10% palladium-on-carbon (0.300 g) in methanol (50 mL) was hydrogenated at 1 atmosphere hydrogen pressure (balloon) for 18 hours. The reaction was vacuum filtered through a 0.45μ PTFE membrane and the catalyst thoroughly washed with methanol (25 mL). The filtrate was concentrated by rotary evaporation in vacuo. The residue was taken up in ethyl acetate (100 mL) and water (30 mL), the aqueous pH adjusted to 3 with 6N aqueous hydrochloric acid, and the layers separated. The organic phase was washed with water (2×30 mL) and brine (30 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. This afforded the title compound as a white solid (1.293 g, 64%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.516 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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